2-Bromo-6-nitrophenylacetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromo-6-nitrophenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-2-1-3-8(11(12)13)6(7)4-5-10/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAHSDCLKADDEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CC#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 6 Nitrophenylacetonitrile and Analogs
Strategic Retrosynthesis and Precursor Selection
The process of planning an organic synthesis logically starts from the desired product and works backward to simpler starting materials. ias.ac.in This approach, known as retrosynthetic analysis, is fundamental in designing efficient synthetic routes. ias.ac.inresearchgate.net
Phenylacetonitrile (B145931) as a Foundational Building Block
Phenylacetonitrile serves as a crucial starting point for the synthesis of many substituted analogs, including 2-bromo-6-nitrophenylacetonitrile. google.comgoogle.com Its aromatic ring provides a scaffold for the introduction of various functional groups, a common strategy in drug design and the creation of new chemical entities. nih.govnih.gov The presence of the acetonitrile (B52724) side chain also offers further opportunities for chemical modification.
Direct nitration of phenylacetonitrile is a known method to produce nitrophenylacetonitrile isomers. google.comgoogle.com For instance, reacting phenylacetonitrile with a mixture of concentrated nitric acid and sulfuric acid can yield a mixture of ortho- and para-nitrophenylacetonitrile. google.com However, this method often results in a mixture of isomers, with the para-isomer being a significant product. google.comgoogle.com
Targeted Nitration and Halogenation Strategies of Aryl Rings
The introduction of nitro and halogen substituents onto an aromatic ring is a cornerstone of organic synthesis. google.comorganic-chemistry.org The regioselectivity of these reactions is highly dependent on the existing substituents on the ring and the reaction conditions employed. nih.govnih.gov
For the synthesis of this compound, the order of introduction of the nitro and bromo groups is a key consideration. Nitration of an existing bromophenylacetonitrile or bromination of a nitrophenylacetonitrile will lead to different isomeric products due to the directing effects of the substituents. A nitro group is a meta-director, while a bromo group is an ortho-, para-director. Therefore, to achieve the desired 2-bromo-6-nitro substitution pattern, a careful selection of the starting material and reaction sequence is necessary.
Direct Synthesis Approaches to Nitro- and Bromo-Phenylacetonitriles
Several direct methods exist for the synthesis of nitro- and bromo-substituted phenylacetonitriles, each with its own advantages and limitations.
Classical Nitration Protocols Utilizing Mixed Acids
The use of a mixture of concentrated nitric acid and sulfuric acid is a traditional and widely used method for the nitration of aromatic compounds. google.comvpscience.orgnih.gov This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. vpscience.orgnih.gov The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the formation of the nitronium ion and absorbing the water produced during the reaction. vpscience.org
The nitration of phenylacetonitrile with mixed acids typically yields a mixture of ortho- and para-nitrophenylacetonitrile. google.com The ratio of these isomers can be influenced by reaction conditions such as temperature and the specific composition of the acid mixture. google.comresearchgate.net For example, one patented process for preparing p-nitrophenylacetonitrile uses a directional nitrating agent composed of concentrated nitric acid and polyphosphoric acid to enhance the yield of the para-isomer. google.com Another approach utilizes a nitrating agent of concentrated sulfuric acid, concentrated phosphoric acid, and concentrated nitric acid to improve the yield of the para-nitrated product. google.com
| Nitrating Agent | Key Conditions | Major Product | Reported Yield | Reference |
|---|---|---|---|---|
| Conc. HNO₃ / Conc. H₂SO₄ | Standard mixed acid nitration | Mixture of o- and p-nitrophenylacetonitrile | p-isomer yield of 48.6% | google.com |
| Conc. HNO₃ / Polyphosphoric Acid | Molar ratio of HNO₃ to phenylacetonitrile 3.5:1, 20-25°C, 2 hours | p-nitrophenylacetonitrile | 64.69% | google.com |
| Conc. HNO₃ / Conc. H₃PO₄ / Conc. H₂SO₄ | Molar ratio of nitric acid to phenylacetonitrile 1.145:1, 15-20°C, 2.5 hours | p-nitrophenylacetonitrile | 70.50% | google.com |
Regioselective Bromination Techniques, including N-Bromosuccinimide (NBS) Mediated Reactions
N-Bromosuccinimide (NBS) is a versatile and convenient reagent for the bromination of aromatic compounds. nih.govwikipedia.org It is often used for electrophilic substitution on electron-rich aromatic rings and for radical substitution at allylic and benzylic positions. nih.govwikipedia.org The reactivity and regioselectivity of NBS can be tuned by the reaction conditions, including the choice of solvent and the presence of catalysts or initiators. nih.govresearchgate.net
For the bromination of deactivated aromatic rings, such as those containing a nitro group, stronger reaction conditions or the use of a catalyst are often necessary. organic-chemistry.org For instance, deactivated aromatic compounds can be monobrominated using NBS in concentrated sulfuric acid. organic-chemistry.org Another approach involves the use of visible-light photoredox catalysis to activate NBS, allowing for the bromination of a variety of arenes under mild conditions. nih.govalfa-chemistry.com This method has been shown to be effective for a range of substrates and can offer high regioselectivity. nih.gov The mechanism is thought to involve the photo-oxidative activation of NBS, which increases the electrophilicity of the bromine atom. nih.govalfa-chemistry.com
| Brominating Agent | Substrate Type | Conditions | Key Features | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | Deactivated aromatics | Concentrated H₂SO₄ | Smooth monobromination | organic-chemistry.org |
| N-Bromosuccinimide (NBS) | Arenes and heteroarenes | Erythrosine B, visible light, (NH₄)₂S₂O₈, CH₃CN | Mild conditions, high regioselectivity | nih.govalfa-chemistry.com |
| Tribromoisocyanuric acid | Moderately deactivated arenes | Trifluoroacetic acid, room temperature | Efficient bromination | organic-chemistry.org |
Vicarious Nucleophilic Substitution (VNS) as an Alternative Pathway
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the introduction of substituents onto electron-deficient aromatic rings, such as nitroarenes. wikipedia.orgorganic-chemistry.org This reaction involves the substitution of a hydrogen atom by a nucleophile that carries a leaving group. wikipedia.org In the context of synthesizing substituted phenylacetonitriles, VNS offers a unique pathway to introduce a cyanomethyl group or other functionalities onto a pre-existing nitroaromatic ring.
The mechanism of VNS involves the initial addition of a carbanion (the nucleophile) to the aromatic ring, typically at a position ortho or para to the nitro group, to form a σ-adduct. organic-chemistry.orgkuleuven.be This is followed by the elimination of the leaving group from the carbanion and a proton from the ring, facilitated by a base, to restore aromaticity. wikipedia.orgnih.gov Carbanions derived from α-substituted nitriles and esters can be used in VNS reactions to directly introduce α-cyanoalkyl and α-carbalkoxyalkyl groups into nitroarenes. acs.org This method provides a direct route to compounds that might be challenging to synthesize through classical electrophilic aromatic substitution. For example, the reaction of a nitroarene with a carbanion of an α-haloacetonitrile would lead to the corresponding nitrophenylacetonitrile. wikipedia.orgorganic-chemistry.org
Advanced and Catalytic Synthetic Routes
Modern synthetic strategies increasingly focus on sophisticated catalytic systems and reaction designs to construct complex molecules like this compound with high precision and efficiency.
While a specific one-pot synthesis for this compound is not prominently documented, the principles of tandem and one-pot reactions are widely applied to synthesize structurally related compounds, suggesting a viable pathway. One-pot multicomponent reactions, which combine several reaction steps in a single flask without isolating intermediates, offer significant advantages in terms of reduced waste, time, and resource consumption. nih.govnih.gov For instance, the synthesis of other functionalized nitriles and heterocyclic compounds often employs such strategies. nih.govnih.gov A potential one-pot approach for the target molecule could involve the simultaneous introduction of the bromo and nitro groups followed by cyanation, or a sequential addition of reagents in a single reaction vessel. The synthesis of p-nitrophenylacetonitrile, for example, has been achieved in a one-pot nitration process using a nitrating agent composed of concentrated sulfuric acid, phosphoric acid, and nitric acid, which provides high regioselectivity. google.comgoogle.com This highlights the potential for developing a streamlined, one-pot synthesis for the 2-bromo-6-nitro isomer by carefully designing the reaction sequence and conditions.
Catalyst-mediated transformations are central to the efficient synthesis of aryl nitriles from aryl halides.
Palladium-Catalysis: Palladium-catalyzed cyanation of aryl halides stands out as a powerful and versatile method for forming the C-CN bond. rsc.org These reactions typically involve the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and reductive elimination to yield the aryl nitrile. researchgate.net A significant challenge is the potential for catalyst deactivation by excess cyanide ions. nih.gov To circumvent this, various strategies have been developed, including the use of less-toxic and less-soluble cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂). nih.govorganic-chemistry.org
The synthesis of this compound could be envisioned via the palladium-catalyzed cyanation of a 1,3-dihalo-2-nitrobenzene precursor. The choice of catalyst, ligand, and reaction conditions is crucial for success. Modern protocols often employ highly active palladacycle precatalysts or systems based on Pd(OAc)₂ with specialized phosphine (B1218219) ligands that promote efficient catalysis at low loadings. acs.orgrsc.org For example, the cyanation of various aryl bromides has been successfully achieved in aqueous solvent systems at temperatures ranging from room temperature to 40 °C. acs.org
Nickel-Catalysis: Nickel-based catalytic systems have emerged as a cost-effective and efficient alternative to palladium for the cyanation of aryl halides. Visible-light-promoted, nickel-catalyzed cyanations using 1,4-dicyanobenzene as a cyanating agent have been developed, demonstrating broad substrate scope, including electron-deficient aryl halides. organic-chemistry.org This method proceeds under mild conditions and avoids external photosensitizers, offering a practical route for synthesis. organic-chemistry.org
Lewis Acid Catalysis: Lewis acids play a crucial role in various organic transformations by activating substrates. beilstein-journals.orgrsc.org In the context of synthesizing substituted phenylacetonitriles, Lewis acids like indium or copper triflate have been used to catalyze the regiospecific reaction of phenols with other reagents. nih.gov While a direct Lewis acid-catalyzed synthesis of this compound is not established, their use in synergistic catalytic systems, for example with a Brønsted acid, can promote reactions like aromatic alkylations. nih.gov A Lewis acid could potentially be employed to activate the aromatic ring or the cyanating agent in a novel synthetic approach.
For applications in Positron Emission Tomography (PET), the late-stage introduction of the short-lived carbon-11 (B1219553) isotope (¹¹C) is essential. The nitrile group is a valuable synthon for this purpose, as it can be readily converted to other functional groups. nih.gov
Recent advancements have led to the development of rapid, copper-mediated radiocyanation methods for aryl halides using [¹¹C]cyanide. nih.govsnmjournals.org These transformations can proceed at room temperature within minutes, which is critical for minimizing radioactive decay. nih.gov One innovative approach involves the generation of aryl radical intermediates from aryl halides via photoredox catalysis. These radicals are then trapped by a Cu-¹¹CN complex to afford the desired ¹¹C-labeled aryl nitrile. nih.gov This method avoids the high temperatures typically required for traditional copper-mediated cyanations and the use of expensive palladium catalysts. nih.gov The development of these superfast nucleophilic cyanation techniques provides a direct pathway to synthesize [¹¹C]this compound from a suitable aryl halide precursor for use in PET imaging research.
Optimization of Reaction Conditions and Yield Enhancement in Synthetic Protocols
The success of any synthetic route hinges on the careful optimization of reaction parameters to maximize yield and purity while minimizing side reactions.
The choice of solvent and reaction temperature profoundly impacts the outcome of the synthesis of aryl nitriles.
In palladium-catalyzed cyanations, solvent systems are often biphasic, such as THF/water or dioxane/water. nih.govacs.org The aqueous phase helps to solubilize the cyanide salt (e.g., Zn(CN)₂), allowing for a controlled diffusion of the cyanide anion into the organic phase where the catalyst and substrate reside. acs.org This controlled addition helps prevent catalyst poisoning. acs.org The use of polyethylene (B3416737) glycol (PEG) in water under microwave irradiation has also been reported as an environmentally friendly system for the cyanation of aryl halides. researchgate.net
Temperature is a critical parameter that must be finely tuned. While traditional methods required high temperatures (100-150 °C), modern, highly active palladium catalysts can effect the transformation at much milder temperatures, sometimes even at room temperature. acs.orgnih.gov For instance, the cyanation of certain aryl bromides proceeds efficiently at 40 °C. acs.org Conversely, for less reactive substrates, such as aryl chlorides, or when using different catalytic systems, temperatures up to 130 °C may be necessary. rsc.orgnih.gov In nitration reactions, such as the synthesis of p-nitrophenylacetonitrile, temperature control is essential for regioselectivity, with optimal temperatures often in the range of 15–25 °C to favor the desired isomer. google.comgoogle.com
Table 1: Effect of Solvent and Temperature on Palladium-Catalyzed Cyanation This table is a representative summary based on literature for analogous reactions and illustrates general principles.
| Catalyst System | Substrate Type | Solvent | Temperature (°C) | Observation | Reference |
|---|---|---|---|---|---|
| Palladacycle Precatalyst | Aryl Bromide | THF/H₂O | Room Temp - 40 | High yields, mild conditions effective for electron-withdrawing and donating groups. | acs.org |
| Pd(OAc)₂/Ligand | Aryl Chloride | Dioxane/H₂O | ≤ 100 | Effective for more challenging aryl chlorides, requires slightly elevated temperature. | nih.gov |
| Pd(OAc)₂/TMEDA/DPPE | Aryl Halide | DMF | 130 | Good yields for a range of aryl halides, higher temperature required. | rsc.org |
| Pd/C | Aryl Halide | PEG/H₂O | Microwave | Environmentally friendly system, rapid reaction times. | researchgate.net |
The precise control of stoichiometry and the careful selection of reagents are paramount for achieving high purity and maximizing the yield of this compound.
Reagent Selection: The choice of the cyanide source is a critical decision in palladium-catalyzed reactions. Highly toxic and soluble sources like KCN can easily poison the catalyst. nih.gov Therefore, less toxic and less soluble alternatives such as Zn(CN)₂ and K₄[Fe(CN)₆] are often preferred. nih.govorganic-chemistry.org These reagents provide a slow, sustained release of cyanide ions, maintaining the activity of the palladium catalyst. acs.org For nitration reactions, the composition of the nitrating agent is key. A mixture of nitric acid, phosphoric acid, and sulfuric acid has been shown to provide high regioselectivity for the para-isomer in the nitration of phenylacetonitrile, suggesting that a similar carefully selected agent could be used for the synthesis of the target molecule. google.com
Stoichiometric Control: The molar ratios of the reactants and catalyst are crucial. In palladium-catalyzed cyanations, the catalyst loading is typically low, ranging from 0.02 to 5 mol%. acs.org The amount of the cyanide source is also carefully controlled; for example, using 0.66 equivalents of Zn(CN)₂ or 0.5 equivalents of K₄[Fe(CN)₆] relative to the aryl halide has proven effective. nih.govacs.org In some protocols, the addition of a base or other additives like tetrabutylammonium (B224687) bromide (TBAB) can be beneficial to facilitate the reaction. nih.gov In nitration reactions, the molar ratio of nitric acid to the substrate is optimized to ensure high conversion while preventing over-nitration or side reactions. For example, a nitric acid to phenylacetonitrile ratio of 1.145:1 was found to be optimal in one study. google.com
Table 2: Reagent and Stoichiometry in Palladium-Catalyzed Cyanation of Aryl Halides This table is a representative summary based on literature for analogous reactions and illustrates general principles.
| Cyanide Source | Stoichiometry (vs. Aryl Halide) | Catalyst Loading (mol%) | Key Advantages | Reference |
|---|---|---|---|---|
| Zn(CN)₂ | 0.66 equiv. | 2-5 | Less toxic, good for mild conditions (rt - 40 °C), avoids catalyst deactivation. | acs.org |
| K₄[Fe(CN)₆]·3H₂O | 0.5 equiv. | 0.2-3 | Non-toxic, inexpensive, effective for a broad range of aryl chlorides and bromides. | nih.gov |
| K₄[Fe(CN)₆] | 0.35 mmol (for 0.25 mmol Ar-X) | 10 mg catalyst | Used with Pd-nanoparticles, tolerates various functional groups including NO₂. | nih.gov |
Chemical Reactivity and Mechanistic Investigations of 2 Bromo 6 Nitrophenylacetonitrile
Reactivity Profiles of the Nitro Group
The nitro group is a dominant feature in the reactivity of 2-Bromo-6-nitrophenylacetonitrile, influencing both reductive transformations and the aromatic ring's susceptibility to electrophilic attack.
Reductive Transformations to Corresponding Amino Derivatives
The reduction of the nitro group in aromatic compounds to an amino group is a fundamental transformation in organic synthesis. numberanalytics.com In the case of this compound, this reaction yields 2-amino-6-bromobenzonitrile. This transformation is significant as it provides a pathway to introduce a versatile amino group, which can be further functionalized. makingmolecules.com The ability to convert the deactivating nitro group into an activating amino group offers considerable control in the synthesis of polysubstituted aromatic compounds. makingmolecules.com
Table 1: Reductive Transformation of this compound
| Starting Material | Product | Transformation |
|---|---|---|
| This compound | 2-Amino-6-bromobenzonitrile | Reduction of the nitro group |
Role of the Nitro Group in Electrophilic Aromatic Reactivity
The nitro group is a potent electron-withdrawing group, which significantly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. numberanalytics.comnumberanalytics.com This deactivation stems from the inductive effect and resonance, which pull electron density from the aromatic system. vaia.com Consequently, reactions like nitration or bromination on the ring of this compound would require more forcing conditions compared to unsubstituted benzene. makingmolecules.com
The electron-withdrawing nature of the nitro group directs incoming electrophiles to the meta position relative to itself. numberanalytics.comvaia.com This is because the ortho and para positions are more deactivated due to resonance stabilization of the intermediate sigma complex, which places a partial positive charge adjacent to the positively charged nitrogen of the nitro group—an energetically unfavorable situation. youtube.com Therefore, any further electrophilic substitution on the aromatic ring of this compound would be expected to occur at the positions meta to the nitro group.
Mechanistic Insights into Nitro Group Reduction (e.g., Redox Cycling)
The reduction of aromatic nitro compounds is a complex process that can proceed through several intermediates. numberanalytics.com The initial step typically involves the formation of a nitroso compound, which is then further reduced to a hydroxylamine (B1172632) before yielding the final amine product. numberanalytics.com The specific mechanism and the final product can be influenced by the choice of reducing agent and reaction conditions. numberanalytics.com
In the context of electrochemical reductions, such as the electrochemical nitrogen reduction reaction (ENRR), mechanistic studies have sometimes invoked a Mars-van Krevelen mechanism. nih.gov This mechanism involves the participation of lattice oxygen from a catalyst, which is then replenished by the reactant. While this specific mechanism is described for dinitrogen reduction on metal nitrides, it highlights the complexity and potential for surface-mediated redox processes in reduction reactions involving nitrogen-containing functional groups. nih.gov
Reactivity of Halogen Substituents (Bromine)
The bromine atom in this compound is susceptible to nucleophilic attack, a reactivity profile that is significantly influenced by the presence of the ortho-nitro group.
Pathways for Nucleophilic Aromatic Substitution
The presence of a strong electron-withdrawing group, such as the nitro group, ortho or para to a halogen, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). youtube.commasterorganicchemistry.com This is a key reaction pathway for this compound. The reaction proceeds via an addition-elimination mechanism. youtube.com A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.commasterorganicchemistry.com The negative charge in this intermediate is delocalized onto the nitro group, which stabilizes it. youtube.com In a subsequent, typically fast step, the leaving group (bromide) is eliminated, restoring the aromaticity of the ring. youtube.com
The rate of SNAr reactions is highly dependent on the ability of the substituents to stabilize the negative charge of the Meisenheimer complex. masterorganicchemistry.com The ortho-nitro group in this compound plays a crucial role in facilitating this reaction by providing this stabilization. youtube.com
Catalyst-Assisted Halogen Displacements for Functionalization
In addition to direct nucleophilic substitution, the bromine atom can be displaced through catalyst-assisted reactions, such as transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions are commonly employed for the functionalization of aryl halides. A patent describing the synthesis of a related compound, benzyl (B1604629) 2-bromo-6-nitrophenyl ether, utilizes a palladium acetate (B1210297)/triphenylphosphine catalyst system for a Suzuki cross-coupling reaction. google.com Such catalytic methods allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, offering a powerful tool for the elaboration of the this compound scaffold.
Table 2: Catalyst-Assisted Halogen Displacement
| Reaction Type | Catalyst System (Example) | Function |
|---|---|---|
| Suzuki Cross-Coupling | Palladium Acetate / Triphenylphosphine | Formation of a new C-C bond by displacing bromine |
Transformations Involving the Acetonitrile (B52724) Moiety
There is a lack of specific studies in the scientific literature detailing radical-mediated cyanomethylation reactions involving this compound. In theory, the benzylic position of the acetonitrile group could be susceptible to hydrogen atom abstraction to form a cyanomethyl radical. This radical could then, in principle, be used to introduce the cyanomethyl group onto other molecules. However, without experimental evidence, any proposed reaction scheme remains speculative. Factors such as the stability of the resulting radical and the potential for competing reactions involving the nitro and bromo substituents would need to be carefully considered and investigated.
The nitrile group is a versatile functional group that can be converted into various other functionalities, such as carboxylic acids, amines, and amides. While these transformations are standard in organic synthesis, specific examples and detailed protocols for this compound are not described in the available literature. The hydrolysis of the nitrile to a carboxylic acid or an amide, or its reduction to a primary amine, are plausible transformations. However, the specific reaction conditions required to achieve these conversions in the presence of the bromo and nitro groups without inducing unwanted side reactions have not been documented.
Detailed Mechanistic Studies of Key Synthetic Transformations
A comprehensive mechanistic understanding of reactions involving this compound would necessitate the investigation of potential reaction intermediates. For instance, in hypothetical nucleophilic substitution reactions, the formation of a carbocation intermediate or the operation of a radical-based mechanism would be of interest. Techniques such as radical clock experiments or the use of radical scavengers could provide insights into the involvement of radical species. However, no such mechanistic studies have been published for this specific compound.
To establish the mechanism of any transformation involving this compound, a series of control experiments would be essential. These experiments could involve modifying the substrate, for example, by removing the nitro or bromo group, to understand their electronic and steric effects on the reaction pathway. Isotope labeling studies could also be employed to trace the fate of specific atoms throughout a reaction. Unfortunately, the absence of published research in this area means that no such elucidation of reaction pathways has been reported.
Applications in the Synthesis of Complex Organic Molecules and Pharmacophores
Role as a Key Intermediate in Heterocyclic Chemistry
The unique arrangement of functional groups in 2-Bromo-6-nitrophenylacetonitrile makes it an ideal precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prominent motifs in pharmaceuticals and biologically active molecules.
Precursor for Indole (B1671886) Scaffold Synthesis
The indole scaffold is a cornerstone of many natural products and synthetic drugs. rsc.org this compound serves as a valuable starting material for constructing this privileged heterocyclic system. A common strategy involves the reductive cyclization of the nitro group. For instance, in the presence of a reducing agent like iron in acetic acid, the nitro group can be reduced to an amine, which then undergoes an intramolecular reaction with the adjacent cyanomethyl group to form the indole ring.
One notable approach is the Mąkosza indole synthesis, which utilizes a vicarious nucleophilic substitution (VNS) reaction followed by an annulation. rsc.org This method allows for the construction of the indole ring from nitroarenes. rsc.org The process often involves the reduction of the nitro group, which can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or with reducing agents like Raney Nickel. rsc.org The resulting amino group can then participate in cyclization to form the indole core.
Intermediate in Quinoline (B57606) and Quinoline Inhibitor Synthesis
The quinoline ring system is another critical pharmacophore found in a wide array of therapeutic agents, including antimalarials and antibacterials. This compound can be elaborated into quinoline derivatives through multi-step synthetic sequences. For example, the nitro group can be reduced to an amine, and the resulting 2-amino-6-bromophenylacetonitrile can then undergo condensation reactions with α,β-unsaturated carbonyl compounds to construct the quinoline skeleton.
Furthermore, the development of novel quinoline-based inhibitors often relies on the availability of functionalized precursors. The bromo and nitro groups on the phenyl ring of this compound provide handles for further chemical modifications, enabling the synthesis of a diverse range of quinoline derivatives for screening as potential drug candidates. nih.gov For instance, quinoline derivatives have been investigated as microbial DNA gyrase inhibitors. nih.gov
Integration into Multi-Step Total Synthesis Strategies of Natural Products and Analogs
The total synthesis of complex natural products is a significant endeavor in organic chemistry that pushes the boundaries of synthetic methodology. numberanalytics.comnih.govnih.gov this compound can be a crucial starting material or intermediate in these intricate synthetic campaigns. Its functional groups allow for strategic bond formations and transformations necessary to build up the complex carbon skeletons of natural products.
For example, the bromo substituent can participate in cross-coupling reactions, such as the Suzuki or Heck reaction, to form new carbon-carbon bonds, a key step in assembling larger molecular frameworks. The nitro group can be a precursor to an amino group, which can be acylated or alkylated, or it can be used to direct other reactions. The acetonitrile (B52724) group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further opportunities for functional group interconversion. These strategic transformations enable chemists to navigate the complex pathways toward the synthesis of natural products and their analogs, which are often produced in scarce amounts from their natural sources. numberanalytics.com
Contribution to the Synthesis of Agrochemicals and Other Industrial Chemicals
The versatility of this compound extends beyond pharmaceuticals to the synthesis of agrochemicals and other industrial compounds. rsc.org The indole and quinoline scaffolds, for which this compound is a precursor, are also present in various herbicides, fungicides, and insecticides. The ability to efficiently construct these heterocyclic systems from readily available starting materials is crucial for the development of new and effective crop protection agents.
The reactivity of the bromo and nitro groups allows for the introduction of various toxophoric groups or moieties that enhance the biological activity and selectivity of the target agrochemical. The development of new synthetic methodologies utilizing this and similar building blocks contributes to the ongoing search for more potent and environmentally benign agrochemicals.
Derivatization Strategies for Diversification of Compound Libraries
In modern drug discovery, the generation of compound libraries with high structural diversity is essential for identifying new lead compounds. This compound provides a versatile platform for creating such libraries. numberanalytics.com The distinct reactivity of its three functional groups allows for a multitude of derivatization strategies.
For example, the bromo group can be substituted with a wide range of nucleophiles or used in various cross-coupling reactions to introduce diverse aryl, heteroaryl, or alkyl groups. The nitro group can be reduced and the resulting amine can be acylated, sulfonated, or used in the formation of ureas and thioureas. The nitrile group can be hydrolyzed, reduced, or converted to other functional groups like tetrazoles. This multi-handle approach enables the rapid and efficient generation of a large number of structurally diverse molecules from a single, readily accessible starting material.
Advanced Characterization Methodologies in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of atoms within a molecule.
Proton NMR (¹H NMR) is crucial for identifying the number and arrangement of hydrogen atoms in a molecule. In the case of 2-Bromo-6-nitrophenylacetonitrile, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the methylene (B1212753) (-CH₂) protons of the acetonitrile (B52724) group.
The aromatic region of the spectrum is of particular interest. Due to the substitution pattern on the benzene (B151609) ring, the three aromatic protons are chemically non-equivalent and will therefore produce separate signals. The electron-withdrawing nature of the nitro (-NO₂) and bromo (-Br) substituents significantly influences the chemical shifts of these protons, causing them to resonate at lower fields (downfield) compared to unsubstituted benzene (typically 7.26 ppm). Protons on a benzene ring with electron-withdrawing groups generally appear in the range of 6.5-8.0 ppm. The specific chemical shifts and coupling patterns (splitting) of these aromatic protons would provide definitive information about their relative positions on the ring.
The methylene protons of the cyanomethyl group (-CH₂CN) are expected to appear as a singlet, as there are no adjacent protons to cause splitting. The chemical shift of this singlet would be influenced by the adjacent aromatic ring and its electron-withdrawing substituents.
The integration of the signals in the ¹H NMR spectrum is used to determine the relative number of protons responsible for each signal, which serves as a key indicator of the compound's purity. A pure sample of this compound would show an integration ratio corresponding to the number of aromatic versus methylene protons.
Expected ¹H NMR Data for this compound
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |
| Aromatic Protons | 6.5 - 8.0 | Doublet, Triplet, or Doublet of Doublets | 3H |
| Methylene Protons (-CH₂CN) | ~ 4.0 - 5.0 | Singlet | 2H |
Carbon-¹³ NMR (¹³C NMR) provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.
The aromatic carbons will resonate in the typical range for substituted benzenes, generally between 120 and 150 ppm. The carbons directly attached to the electron-withdrawing bromo and nitro groups are expected to have their chemical shifts significantly affected. The carbon of the cyanomethyl group (-CH₂CN) and the carbon of the nitrile group (-C≡N) will also exhibit characteristic chemical shifts. The nitrile carbon typically appears in the range of 115-125 ppm. The presence of the expected number of signals in the ¹³C NMR spectrum confirms the carbon skeleton of the molecule.
Expected ¹³C NMR Data for this compound
| Carbon Type | Expected Chemical Shift (ppm) |
| Aromatic Carbons | 120 - 150 |
| Methylene Carbon (-CH₂CN) | ~ 20 - 30 |
| Nitrile Carbon (-C≡N) | 115 - 125 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.
A key feature in the mass spectrum of a bromine-containing compound is the presence of an M+2 peak. This is due to the natural isotopic abundance of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will display two peaks of nearly equal intensity for the molecular ion, separated by two mass units.
The fragmentation pattern provides further structural information. Common fragmentation pathways for aromatic nitro compounds involve the loss of the nitro group (NO₂) or a nitro radical (•NO). Aromatic compounds also tend to form stable aromatic cations. The fragmentation of the cyanomethyl side chain could also be observed.
Expected Mass Spectrometry Data for this compound
| Ion | Description |
| [M]⁺ and [M+2]⁺ | Molecular ion peaks showing the characteristic isotopic pattern for bromine. |
| [M-NO₂]⁺ | Fragment resulting from the loss of the nitro group. |
| [M-Br]⁺ | Fragment resulting from the loss of the bromine atom. |
| [C₆H₃(Br)(NO₂)]⁺ | Fragment corresponding to the substituted benzene ring. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
In the FTIR spectrum of this compound, characteristic absorption bands would confirm the presence of the key functional groups. The nitrile group (-C≡N) exhibits a sharp, medium-intensity absorption band in the region of 2260-2240 cm⁻¹. The nitro group (-NO₂) shows two strong absorption bands: an asymmetric stretching vibration around 1550-1475 cm⁻¹ and a symmetric stretching vibration around 1360-1290 cm⁻¹. The presence of the aromatic ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1400 cm⁻¹ region. The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, often below 1000 cm⁻¹.
Attenuated Total Reflectance (ATR) is a sampling technique that can be used with FTIR spectroscopy, allowing for the direct analysis of solid or liquid samples without extensive preparation. The ATR-IR spectrum of this compound would be expected to show the same characteristic absorption bands as the traditional transmission FTIR spectrum, providing a rapid and convenient method for functional group identification.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Nitrile (-C≡N) | Stretching | 2260 - 2240 |
| Nitro (-NO₂) | Asymmetric Stretching | 1550 - 1475 |
| Nitro (-NO₂) | Symmetric Stretching | 1360 - 1290 |
| Aromatic C-H | Stretching | > 3000 |
| Aromatic C=C | Stretching | 1600 - 1400 |
| C-Br | Stretching | < 1000 |
Chromatographic Techniques for Purification and Analytical Assessment
Chromatographic methods are indispensable for the isolation of this compound from crude reaction mixtures and for the quantitative determination of its purity.
Following its synthesis, this compound is typically isolated from byproducts and unreacted starting materials using column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase, commonly silica (B1680970) gel, and their solubility in a mobile phase.
In a representative purification procedure for a related compound, 2-(4-fluoro-2-nitrophenyl)acetonitrile, the crude product was purified by flash column chromatography using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent. rsc.org A similar approach is applicable to this compound. The polarity of the eluent is critical and is often optimized through preliminary analysis by thin-layer chromatography. A common mobile phase for compounds of this nature is a gradient of ethyl acetate in petroleum ether or hexane. For instance, a purification might start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity to elute the desired compound. The progress of the separation is monitored by collecting fractions and analyzing them by TLC.
High-performance liquid chromatography (HPLC) is a high-resolution technique used to determine the purity of this compound and to monitor the progress of a reaction. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, is a common mode for analyzing aromatic compounds.
A method for the sensitive determination of nitrophenol isomers has been developed using reversed-phase HPLC with a UV photodiode array detector and an isocratic mobile phase of 40% aqueous acetonitrile. researchgate.net For this compound, a typical mobile phase would consist of a mixture of acetonitrile and water, or methanol (B129727) and water, often with a small amount of acid (like formic or phosphoric acid) to improve peak shape. The high degree of conjugation in the molecule allows for sensitive detection using a UV detector, likely at a wavelength around 254 nm. The retention time of the compound is a key identifier, and the area of the peak is proportional to its concentration, allowing for quantitative purity assessment. In the synthesis of a related isomer, 2-(2-bromo-4-nitrophenyl)acetonitrile (B1290501), the crude product was analyzed by LCMS, yielding a retention time of 1.37 minutes under a specific method. chemicalbook.com
| Parameter | Typical Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture (isocratic or gradient) |
| Detector | UV-Vis Diode Array (DAD) |
| Wavelength | ~254 nm |
| Flow Rate | 1.0 mL/min |
This table outlines a hypothetical but standard set of HPLC conditions for the analysis of this compound.
Thin-layer chromatography (TLC) is a rapid and convenient method for monitoring the progress of a chemical reaction, such as the synthesis of this compound. libretexts.org By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the consumption of reactants and the formation of the product over time. rochester.edu
In a typical setup, a TLC plate (e.g., silica gel on aluminum backing) is used. A dilute solution of the starting material, the reaction mixture, and a "co-spot" containing both are applied to the plate. rochester.edu The plate is then developed in a chamber containing an appropriate solvent system, often a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. rsc.org The ratio of these solvents is chosen to achieve good separation of the spots, ideally with the product having an Rf value between 0.3 and 0.5. The spots are visualized under UV light, as the aromatic nature of the compounds makes them UV-active. The completion of the reaction is indicated by the disappearance of the starting material spot in the reaction mixture lane. libretexts.orgchegg.com
While a single-crystal X-ray structure for this compound is not publicly available, the structures of many related bromo-nitro derivatives have been determined, providing insight into the expected molecular geometry. semanticscholar.org For example, the crystal structure of (Z)-1-bromo-1-nitro-2-phenylethene was determined and confirmed its orthorhombic crystal system. growingscience.com In another instance, X-ray powder diffraction (XRPD) was used to characterize the crystalline form of a related intermediate, benzyl (B1604629) 2-bromo-6-nitrophenyl ether. The XRPD pattern showed distinct peaks at specific 2θ angles, which is characteristic of a particular crystalline form. nih.gov An X-ray analysis of this compound would similarly provide unambiguous proof of its structure and reveal details about its crystal packing.
| Compound | XRPD Peak Positions (2θ) | Reference |
| Benzyl 2-bromo-6-nitrophenyl ether | 12.09°, 13.21°, 13.49°, 15.42°, 16.55°, 17.81°, 19.84°, 21.28°, 22.64°, 22.85° | nih.gov |
This table shows the X-ray powder diffraction peak positions for a structurally related compound, illustrating the type of data obtained from this technique.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the electronic structure and inherent reactivity of molecules. Methods like Density Functional Theory (DFT) are employed to calculate molecular properties that are difficult or impossible to measure experimentally.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and distribution of these orbitals are critical for predicting a molecule's electrophilic and nucleophilic behavior. youtube.com
For nitroaromatic compounds, the LUMO is of particular interest. The energy of the LUMO (E_LUMO) is a direct measure of a molecule's ability to accept an electron, thus indicating its electrophilicity. researchgate.net A lower LUMO energy value signifies a stronger electrophile and, consequently, higher chemical reactivity. researchgate.netresearchgate.net In the case of 2-Bromo-6-nitrophenylacetonitrile, the electron-withdrawing nature of the nitro (—NO₂), bromo (—Br), and cyano (—CN) groups significantly lowers the energy of the LUMO, rendering the aromatic ring susceptible to nucleophilic attack. The reactivity of nitrobenzenes is often linked to their tendency to act as electrophiles in S_NAr (nucleophilic aromatic substitution) reactions. nih.gov Quantum chemical calculations can precisely determine the LUMO energy, allowing for a quantitative assessment of its reactivity compared to other related compounds.
Table 1: Relationship Between LUMO Energy and Electrophilic Reactivity
| LUMO Energy (E_LUMO) | Implied Electrophilicity | Predicted Chemical Reactivity |
|---|---|---|
| High | Low | Low |
| Intermediate | Moderate | Moderate |
This table illustrates the general principle that a lower LUMO energy, a key descriptor from FMO analysis, corresponds to greater electrophilicity and higher reactivity for nitroaromatic compounds.
Computational chemistry allows for the detailed exploration of potential chemical reaction pathways. By mapping the potential energy surface of a reaction, researchers can identify the most energetically favorable route from reactants to products. This involves locating and characterizing transition states—the high-energy structures that exist at the peak of the reaction energy barrier.
For this compound, reaction pathway modeling could be used to:
Optimize Synthesis: Elucidate the mechanism of its formation, helping to refine reaction conditions for improved yield and purity.
Predict Degradation: Model its decomposition pathways under various environmental or biological conditions.
Understand Metabolism: Investigate potential metabolic transformations, such as the reduction of the nitro group, which is a common fate for nitroaromatic compounds in biological systems. nih.gov
These calculations provide critical data on activation energies, which determine the rate of a reaction, and the geometries of transient species, offering a complete picture of the reaction mechanism at a molecular level.
Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Methodologies Applied to Nitroaromatics
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are statistical tools used to predict the biological activity or toxicity of chemicals based on their molecular structure. doi.org These in silico methods are crucial for screening large numbers of compounds and prioritizing them for further experimental testing, thereby saving time and resources. nih.govresearchgate.net
For nitroaromatic compounds, QSAR and QSTR studies have established strong correlations between specific molecular descriptors and their observed activities or toxicities. nih.govnih.gov The toxicity of many nitroaromatics is linked to their electrophilic nature, which allows them to react with biological macromolecules. researchgate.netdoi.org
Key molecular descriptors used in QSAR/QSTR models for nitroaromatics include:
E_LUMO (Energy of the LUMO): As a measure of electrophilicity, it often shows a strong correlation with toxicity. researchgate.net
Hydrophobicity (log K_ow): This descriptor models the compound's ability to partition from the aqueous phase into lipids, which is crucial for transport to a site of action. nih.gov
Dipole Moment: This can influence how a molecule orients itself and interacts with polar biological structures. nih.gov
Partial Atomic Charges: The charge on specific atoms, such as the carbon attached to the nitro group, can indicate a site's susceptibility to nucleophilic attack. nih.gov
By developing a mathematical model that relates these descriptors to a measured endpoint (e.g., toxicity), the properties of untested compounds like this compound can be predicted. doi.org
Table 2: Key QSAR/QSTR Descriptors for Nitroaromatic Compounds
| Descriptor | Symbol | Significance in Modeling | Reference |
|---|---|---|---|
| Energy of the Lowest Unoccupied Molecular Orbital | E_LUMO | Quantifies electrophilicity and chemical reactivity. | researchgate.net |
| Octanol/Water Partition Coefficient | log K_ow | Measures hydrophobicity, affecting transport and bioavailability. | nih.gov |
| Electrophilicity Index | ω | Represents the global electrophilic nature of a molecule. | nih.gov |
This table summarizes important molecular descriptors used in QSAR/QSTR models to predict the activity and toxicity of nitroaromatic compounds based on their structural and electronic properties.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior. nih.gov MD simulations model the movement of atoms in a molecule or system over time, governed by a classical force field. nih.gov
For this compound, MD simulations can be used to:
Analyze Conformational Flexibility: The molecule is not rigid; the bonds can rotate, leading to different spatial arrangements (conformers). MD simulations explore the accessible conformations and their relative stabilities. nih.gov
Study Intermolecular Interactions: By placing the molecule in a simulated environment (e.g., water or a lipid bilayer), MD can reveal how it interacts with its surroundings. This includes identifying potential hydrogen bonds, van der Waals forces, and electrostatic interactions that govern its solubility, binding affinity, and transport properties.
Understanding the conformational landscape and interaction patterns is essential for predicting how the molecule will behave in a complex biological system.
In Silico Screening and Rational Design Principles for Precursor Identification and Pathway Optimization
The principles of computational chemistry can be proactively applied in chemical synthesis and design. In silico screening involves using computational methods to search virtual libraries of compounds to identify molecules with specific desired properties.
In the context of this compound, these approaches could facilitate:
Precursor Identification: Virtual databases of commercially available or synthetically accessible chemicals could be screened to identify optimal starting materials for its synthesis, based on predicted reactivity and reaction compatibility.
Pathway Optimization: Theoretical modeling can be used to compare different potential synthetic routes, identifying the one with the most favorable thermodynamics and kinetics, thereby minimizing byproducts and maximizing efficiency.
Rational Design: If the goal were to create an analogue of this compound with modified properties (e.g., higher reactivity or lower toxicity), computational tools like FMO analysis and QSAR could guide the structural modifications needed to achieve the desired outcome.
Future Research Directions and Emerging Trends
Exploration of Novel and Greener Synthetic Pathways for 2-Bromo-6-nitrophenylacetonitrile
The development of environmentally benign and efficient synthetic routes is a paramount goal in modern chemistry. For a molecule like this compound, future research will likely focus on moving beyond traditional, often harsh, synthetic methods.
Current and Traditional Synthetic Approaches: Historically, the synthesis of aromatic nitriles has relied on methods such as the Sandmeyer and Rosenmund-von Braun reactions. numberanalytics.com The Sandmeyer reaction involves the diazotization of an aromatic amine followed by reaction with a copper cyanide salt. numberanalytics.comyoutube.com The Rosenmund-von Braun reaction, on the other hand, typically involves the reaction of an aryl halide with a cyanide source at elevated temperatures. These methods, while effective, often require stoichiometric amounts of toxic reagents and can generate significant waste.
Emerging Greener Alternatives: The future of synthesizing this compound will likely embrace greener and more catalytic approaches. Key areas of exploration include:
Transition Metal-Catalyzed Cyanation: The use of palladium, nickel, or copper catalysts has revolutionized the synthesis of aromatic nitriles from aryl halides. numberanalytics.com These methods often proceed under milder conditions with higher yields and a broader substrate scope. numberanalytics.com Future work could focus on developing a catalytic system that is tolerant of the nitro group in the precursor to this compound.
Biocatalysis: Enzymes, particularly hydroxynitrile lyases (HNLs), offer a highly selective and environmentally friendly route to cyanohydrins, which can be precursors to aromatic nitriles. rsc.orgresearchgate.net Research could explore the enzymatic synthesis of a cyanohydrin from 2-bromo-6-nitrobenzaldehyde, which could then be converted to the target nitrile.
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improve safety, and can increase the efficiency of nitrile synthesis. numberanalytics.com This technology could be particularly beneficial for handling potentially hazardous reagents or intermediates in the synthesis of this compound.
Alternative Cyanide Sources: To mitigate the risks associated with traditional cyanide sources like KCN and NaCN, research into safer alternatives such as diethylaluminum cyanide or cyanoborates is an active area. numberanalytics.com
A comparative look at traditional versus emerging synthetic strategies is presented in the table below.
| Feature | Traditional Methods (e.g., Sandmeyer) | Emerging Greener Methods (e.g., Catalysis, Biocatalysis) |
| Reagent Stoichiometry | Often stoichiometric | Catalytic |
| Reaction Conditions | Can be harsh (e.g., high temperatures) | Generally milder |
| Toxicity Profile | High, due to use of toxic cyanides | Reduced, with safer cyanide sources and biocatalysts |
| Waste Generation | Significant | Minimized |
| Selectivity | Can be moderate | High, especially with biocatalysis |
Development of Asymmetric Synthetic Methodologies Involving the Nitrile Center
The introduction of a stereocenter at the carbon atom bearing the nitrile group in this compound would open up avenues for its use in chiral catalysis and medicinal chemistry. This has been a significant area of research for other aromatic nitriles.
Strategies for Asymmetric Synthesis: Future research will likely focus on the development of catalytic asymmetric methods to generate a chiral cyanohydrin precursor to this compound. Key approaches include:
Chiral Metal Complexes: The use of chiral metal complexes, such as those based on salen ligands with aluminum or titanium, has been shown to be effective in the enantioselective cyanosilylation of aldehydes. psu.edu This approach could be adapted for 2-bromo-6-nitrobenzaldehyde.
Organocatalysis: N-heterocyclic carbenes have emerged as powerful organocatalysts for the atroposelective synthesis of axially chiral benzonitriles. nih.govresearchgate.net While the target molecule is not axially chiral, the principles of organocatalysis could be applied to create a chiral center at the nitrile-bearing carbon.
Enzymatic Asymmetric Synthesis: Hydroxynitrile lyases (HNLs) are highly efficient enzymes for the enantioselective synthesis of cyanohydrins from aldehydes and ketones. rsc.orgresearchgate.net Both (R)- and (S)-selective HNLs are available, offering access to either enantiomer of the desired chiral precursor. rsc.org
The development of these asymmetric methodologies would be a significant step towards unlocking the potential of this compound in applications where chirality is crucial.
Expanding the Scope of Transformations for Diversified Libraries
The three functional groups of this compound provide multiple handles for chemical modification, allowing for the creation of diverse libraries of compounds for screening in various applications.
Potential Transformations:
Nitrile Group Transformations: The nitrile group is a versatile functional group that can be converted into a variety of other functionalities. nih.gov For instance, hydrolysis can yield the corresponding amide, which can be a valuable synthon in its own right. nih.gov
C-H Functionalization: Palladium-catalyzed C-H functionalization offers a powerful tool for the ortho-arylation of benzonitriles, leading to the synthesis of valuable biaryl compounds. nih.gov This could be applied to create a library of substituted this compound derivatives.
Nitro Group Reduction: The nitro group can be reduced to an amine, which can then be further functionalized. acs.org This opens up a wide range of possibilities for creating new molecules with different electronic and steric properties.
Cross-Coupling Reactions: The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds.
The ability to selectively manipulate each of the three functional groups would allow for the systematic generation of a large and diverse chemical library based on the this compound scaffold.
Advanced Mechanistic Elucidation through State-of-the-Art Spectroscopic and Computational Techniques
A deep understanding of the reactivity and electronic properties of this compound is crucial for the rational design of new reactions and applications. Future research will undoubtedly employ a combination of advanced spectroscopic and computational methods to achieve this.
Spectroscopic and Computational Tools:
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to calculate the electronic structure, reactivity indices (such as HOMO and LUMO energies), and reaction pathways of this compound and its derivatives. nih.govresearchgate.net This can provide valuable insights into its reactivity and guide experimental design. nih.gov
In-situ Spectroscopy: Techniques such as in-situ infrared (IR) spectroscopy can be used to monitor the progress of reactions involving this compound in real-time, providing valuable kinetic and mechanistic information. acs.org
Advanced NMR Spectroscopy: Two-dimensional NMR techniques can be used to unambiguously determine the structure of new compounds derived from this compound.
By combining experimental and computational approaches, a comprehensive understanding of the structure-reactivity relationships of this molecule can be achieved, paving the way for its use in a wide range of applications.
Q & A
Q. How can researchers reconcile conflicting toxicity profiles reported for brominated nitriles?
- Methodological Answer : Conduct comparative in vitro assays (e.g., Ames test for mutagenicity, MTT for cytotoxicity) under uniform protocols. For this compound, prioritize studies against structurally related compounds (e.g., 2-Bromo-4-chlorophenylacetonitrile ), and adjust for nitro group-specific effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
